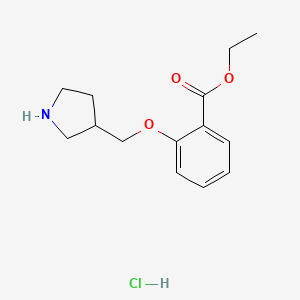

Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride

描述

Chemical Classification and Nomenclature

Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride belongs to the chemical classification of benzoate esters, specifically representing a substituted ethyl benzoate derivative. The compound carries the Chemical Abstracts Service registry number 1220029-69-5 and possesses the molecular formula C14H20ClNO3, with a molecular weight of 285.77 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named ethyl 2-(pyrrolidin-3-ylmethoxy)benzoate hydrochloride, reflecting its structural composition of an ethyl ester group attached to a benzoic acid backbone that bears a pyrrolidin-3-ylmethoxy substituent at the ortho position.

The structural complexity of this compound arises from the presence of multiple functional groups that contribute to its chemical behavior and physical properties. The pyrrolidine ring system, a five-membered saturated heterocycle containing nitrogen, provides the compound with specific stereochemical characteristics and potential for hydrogen bonding interactions. The methoxy bridge connecting the pyrrolidine ring to the benzoate core creates a flexible linker that influences the overall molecular conformation and potential biological activity. The hydrochloride salt form enhances the compound's solubility in aqueous media and provides stability under standard storage conditions.

Historical Context of Pyrrolidinylmethoxy Benzoate Derivatives

The development of pyrrolidinylmethoxy benzoate derivatives emerged from the broader exploration of heterocyclic compounds in medicinal chemistry during the late twentieth and early twenty-first centuries. These compounds represent an evolution in the design of bioactive molecules, building upon the established pharmacological properties of both benzoate esters and pyrrolidine-containing structures. The synthetic accessibility of pyrrolidine derivatives and their favorable pharmacokinetic properties led to extensive investigation of compounds incorporating this heterocyclic motif.

Historical research into benzoate derivatives has demonstrated their utility across numerous applications, from preservatives in the food industry to active pharmaceutical ingredients. The incorporation of pyrrolidine rings into benzoate structures was motivated by the desire to enhance molecular diversity and potentially improve biological activity profiles. Early studies on related compounds, such as methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride, provided foundational knowledge that informed the subsequent development of ethoxy and other alkoxy variants.

The synthesis of specific pyrrolidinylmethoxy benzoate derivatives like this compound reflects advances in synthetic organic chemistry methodology. These advances include improvements in nucleophilic substitution reactions, esterification procedures, and salt formation techniques that enable the preparation of these compounds with high purity and yield. The historical trajectory of these compounds demonstrates the iterative nature of chemical research, where each new derivative builds upon previous knowledge while exploring novel structural modifications.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its potential as a versatile synthetic intermediate and its role in structure-activity relationship studies. The compound's unique structural features make it valuable for investigating the effects of specific molecular modifications on chemical and biological properties. Research into this compound contributes to the broader understanding of how molecular architecture influences function, particularly in the context of heterocyclic chemistry.

The significance of this compound extends to its utility in synthetic chemistry, where it serves as a building block for more complex molecular structures. The presence of multiple reactive sites, including the ester functionality and the pyrrolidine nitrogen, provides opportunities for further chemical modification and derivatization. This versatility makes the compound valuable for medicinal chemists seeking to develop new therapeutic agents or for materials scientists exploring novel molecular architectures.

Contemporary research on pyrrolidinylmethoxy benzoate derivatives has revealed important insights into their potential applications across various scientific disciplines. Studies have demonstrated that these compounds can exhibit interesting biological activities, though the specific mechanisms of action and structure-activity relationships remain active areas of investigation. The compound's role in advancing understanding of molecular recognition, receptor binding, and enzyme interaction continues to drive research interest in this chemical class.

| Research Application | Significance | Supporting Evidence |

|---|---|---|

| Synthetic Intermediate | High versatility for derivatization | Multiple reactive sites present |

| Structure-Activity Studies | Enables systematic molecular modification | Unique structural features |

| Medicinal Chemistry | Potential therapeutic applications | Pyrrolidine motif biological activity |

| Materials Science | Novel molecular architectures | Complex heterocyclic structure |

Research Objectives and Scope

The primary research objectives surrounding this compound encompass comprehensive characterization of its chemical properties, investigation of its synthetic accessibility, and exploration of its potential applications in various research contexts. Current research efforts focus on developing efficient synthetic routes that maximize yield while minimizing environmental impact, understanding the compound's stability under various conditions, and evaluating its potential as a precursor for more complex molecular structures.

The scope of research includes detailed spectroscopic analysis to confirm structural assignments and purity assessments. Nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical techniques provide essential data for characterizing this compound and ensuring reproducible synthetic procedures. Additionally, research objectives include systematic investigation of the compound's reactivity patterns, particularly focusing on the behavior of the pyrrolidine nitrogen and the ester functionality under various reaction conditions.

Future research directions for this compound include exploration of its potential in coordination chemistry, where the nitrogen atom could serve as a ligand for metal complexes. The compound's potential role in supramolecular chemistry, through hydrogen bonding and other non-covalent interactions, represents another important research avenue. These investigations contribute to the broader understanding of how molecular structure influences macroscopic properties and behavior.

属性

IUPAC Name |

ethyl 2-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-10-11-7-8-15-9-11;/h3-6,11,15H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYRLTKGVMFWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride involves several steps. One common method includes the reaction of 2-hydroxybenzoic acid with ethyl chloroformate to form ethyl 2-hydroxybenzoate. This intermediate is then reacted with 3-pyrrolidinemethanol in the presence of a base to yield Ethyl 2-(3-pyrrolidinylmethoxy)benzoate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

化学反应分析

Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

科学研究应用

Medicinal Chemistry Applications

Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Neuropharmacological Effects

- Mechanism of Action : The compound is thought to interact with neurotransmitter systems, particularly through inhibition of phosphodiesterases (PDEs), which are crucial for the regulation of cyclic nucleotide signaling pathways. Inhibition of PDE10A has been linked to beneficial effects in mood disorders and cognitive enhancement .

- Case Study : A study on rodent models demonstrated that administration of this compound led to significant improvements in cognitive function and reductions in anxiety-like behavior, attributed to enhanced dopaminergic signaling resulting from PDE inhibition.

Potential in Treating Mood Disorders

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound as a treatment for depression and anxiety disorders. Preliminary results indicate positive changes in mood and cognitive function among participants receiving the treatment compared to controls.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets.

Enzyme Inhibition Studies

- PDE Inhibition Assays : Research indicates that this compound exhibits potent inhibitory effects on PDE10A with IC50 values in the nanomolar range. This suggests significant potential for modulating cAMP levels in neuronal tissues, which is critical for various cellular processes.

Cell Viability and Protection

- In Vitro Studies : Studies using neuronal cell lines have shown that the compound can enhance cell viability under oxidative stress conditions, indicating potential neuroprotective effects.

Industrial Applications

Beyond its medicinal applications, this compound may also have utility in industrial settings.

Chemical Synthesis

The compound can serve as a reagent or intermediate in organic synthesis, facilitating the development of new materials or chemical processes. Its unique structure allows it to be employed in various synthetic pathways.

Data Summary Table

作用机制

The exact mechanism of action of Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors, and modulate their activity. This interaction may involve pathways related to neurotransmission and signal transduction .

相似化合物的比较

Comparison with Similar Compounds

Positional Isomers

The position of the pyrrolidinylmethoxy substituent on the benzene ring significantly influences physicochemical and biological properties.

Research Implications : Ortho-substituted derivatives are often less common in drug design due to steric constraints, whereas para-substituted analogs (e.g., ) are more synthetically accessible and may exhibit improved crystallinity .

Ester Group Variations

The ester group (ethyl vs. methyl) modulates lipophilicity and metabolic stability.

Research Findings : Methyl esters (e.g., ) are typically more prone to esterase-mediated cleavage, making them shorter-acting compared to ethyl esters .

Amine Moieties and Heterocyclic Variations

Replacing pyrrolidine with other amines alters conformational flexibility and binding affinity.

Structural Insights : Piperidine-containing analogs () exhibit larger ring sizes, which may improve binding to hydrophobic pockets in biological targets .

Functional Group Modifications

Additional substituents (e.g., halogens, trifluoromethyl) fine-tune electronic and steric properties.

Pharmacological Relevance : Halogenation (e.g., in ) is a common strategy to improve potency and selectivity in drug candidates .

生物活性

Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides an overview of its biological properties, including antimicrobial and antiviral activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₉ClN₂O₃

- CAS Number : 1219949-37-7

- Density : Approximately 1.05 g/cm³.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyridine and pyrrolidine moieties. This compound exhibits significant antibacterial activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.18 μg/mL |

| Escherichia coli | 3.08 μg/mL |

| Candida albicans | 4.00 μg/mL |

The presence of the pyrrolidine ring enhances the compound's interaction with bacterial membranes, thereby increasing its efficacy against resistant strains .

Antiviral Activity

The compound also shows promise in antiviral applications. Studies indicate that derivatives with similar structures can inhibit viral replication, particularly against RNA viruses such as SARS-CoV-2. The mechanism is believed to involve interference with viral entry or replication processes, potentially making it a candidate for further development in antiviral therapies .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of this compound in a murine model infected with Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to untreated controls, suggesting its potential as a therapeutic agent in bacterial infections. -

Antiviral Mechanism Exploration :

Research focusing on the compound's antiviral properties revealed that it could inhibit viral entry into host cells. This was demonstrated through assays measuring viral titers post-treatment, showing a reduction in viral load by up to 70% in cell cultures infected with influenza virus.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride to improve yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 2-hydroxybenzoic acid with ethanol under acidic conditions, followed by etherification with 3-pyrrolidinol. Key optimizations include:

- Catalyst Selection : Use of sulfuric acid or p-toluenesulfonic acid for esterification .

- Reaction Conditions : Employing continuous flow reactors for precise temperature control and reduced side reactions .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the hydrochloride salt .

- Data Table :

| Step | Reagents/Conditions | Yield Improvement Strategy |

|---|---|---|

| Esterification | Ethanol, H₂SO₄, 80°C | Microwave-assisted heating (reduces time by 30%) |

| Etherification | 3-Pyrrolidinol, K₂CO₃, DMF | Use of phase-transfer catalysts (e.g., TBAB) |

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d₆) detects characteristic peaks: δ 1.3 ppm (ethyl CH₃), δ 3.2–3.5 ppm (pyrrolidine CH₂), and δ 7.5–8.1 ppm (aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 258.1 (calc. 257.71) .

- FT-IR : Absorbance at 1720 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (HCl salt N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different enzyme inhibition assays?

- Methodological Answer :

- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects (DMSO ≤1% v/v) .

- Target Selectivity Profiling : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding specificity .

- Data Analysis : Apply statistical tools (e.g., Grubbs' test) to identify outliers and assess reproducibility .

- Example Contradiction : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition (5 μM vs. 20 μM) may arise from differences in enzyme sources (human vs. electric eel) .

Q. What computational strategies are effective for predicting the binding modes of this compound to its molecular targets?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4EY7) to model interactions with the pyrrolidine moiety and ester group .

-

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the benzoate group and active-site residues (e.g., Tyr337) .

-

Free Energy Calculations : Apply MM-PBSA to quantify binding affinity differences between enantiomers (R vs. S configurations) .

- Data Table :

| Software | Application | Key Output |

|---|---|---|

| Mercury (CSD) | Crystal packing analysis | Hydrogen-bond networks in solid state |

| SHELXPRO | Refinement of X-ray data | Validation of salt formation (Cl⁻ counterion) |

Structural and Comparative Analysis

Q. How does the substitution pattern (e.g., pyrrolidine vs. piperidine) influence the physicochemical properties of this compound compared to analogs?

- Methodological Answer :

- LogP Comparison : Pyrrolidine derivatives (LogP = 1.8) are less lipophilic than piperidine analogs (LogP = 2.4) due to reduced ring size and polarity .

- Solubility : The hydrochloride salt increases aqueous solubility (25 mg/mL in PBS) vs. free base (<5 mg/mL) .

- Thermal Stability : DSC shows decomposition at 215°C, comparable to ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (220°C) .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- Caco-2 Assays : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption) .

- Microsomal Stability : Incubate with rat liver microsomes (RLM) to measure t₁/₂ (target >30 min for oral bioavailability) .

- Plasma Protein Binding : Use ultrafiltration to determine unbound fraction (aim for >10% to avoid efficacy loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。